molecular formula C21H22ClNO B583781 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-58-9

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B583781
CAS No.: 864445-58-9
M. Wt: 339.9 g/mol
InChI Key: GPMUZXUMSOFDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone is a synthetic indole-based compound supplied for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in a wide range of bioactive molecules . Researchers value indole derivatives for their broad-spectrum applications, including serving as key intermediates in the synthesis of compounds with potential antiviral, anti-inflammatory, and anticancer properties . This specific compound, featuring a chlorophenyl and a pentyl-indole group, is of particular interest in exploratory pharmacology for the design and study of novel therapeutic agents. As part of a class of specialty chemicals, it is intended for use in vitro assays and investigative studies to further understand biochemical pathways and receptor interactions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and ensure compliance with all local and national regulations regarding the handling of such materials.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMUZXUMSOFDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016302
Record name JWH-206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-58-9
Record name JWH-206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC06JV2SNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

The primary target of 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-206, is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

JWH-206 acts as an agonist at the Cannabinoid CB1 receptor. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-206 binds to the CB1 receptor, activating it. This activation can lead to various physiological responses, depending on the specific cell and tissue type where the receptor is expressed.

Biological Activity

2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly referred to as JWH-206, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This compound belongs to a class of substances known for their psychoactive effects, often mimicking the effects of natural cannabinoids found in cannabis.

Chemical Structure and Properties

  • Molecular Formula: C21H22ClNO
  • Molecular Weight: 339.8585 g/mol
  • CAS Number: 1410806-62-0

The compound features a chlorophenyl group and an indole structure, which is significant for its binding affinity to cannabinoid receptors.

JWH-206 acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various physiological effects, including analgesic and anti-inflammatory responses. The compound's structure allows it to effectively bind to these receptors, influencing neurotransmitter release and modulating pain pathways.

Binding Affinity

Research indicates that JWH-206 exhibits high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabinoids. Its affinity for CB2 receptors, which are more prevalent in the immune system, suggests potential therapeutic applications in inflammatory conditions.

Pharmacological Effects

  • Analgesic Activity : Studies have demonstrated that JWH-206 can reduce pain perception through its action on cannabinoid receptors. This effect has been observed in various animal models where the compound was administered prior to pain-inducing stimuli.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. Its ability to modulate cytokine release is a key mechanism behind its anti-inflammatory properties.
  • Psychoactive Effects : As a synthetic cannabinoid, JWH-206 also produces psychoactive effects similar to THC (tetrahydrocannabinol), including euphoria and altered sensory perception.

Case Study 1: Analgesic Efficacy

In a study conducted on mice, JWH-206 was administered at varying doses to evaluate its analgesic properties using the hot plate test. Results indicated a significant reduction in pain response at doses ranging from 0.5 mg/kg to 2 mg/kg compared to control groups.

Dose (mg/kg)Pain Response (seconds)
Control10
0.515
1.020
2.025

This study supports the hypothesis that JWH-206 can effectively alleviate pain through its action on cannabinoid receptors.

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of JWH-206 in a rat model of arthritis. The compound was administered daily for two weeks, with assessments made on joint swelling and inflammatory markers.

Treatment GroupJoint Swelling (mm)Inflammatory Markers (pg/mL)
Control8150
JWH-206 (1 mg)5100
JWH-206 (2 mg)350

The results indicated a dose-dependent reduction in both joint swelling and inflammatory cytokines, highlighting the therapeutic potential of JWH-206 in inflammatory disorders.

Comparison with Similar Compounds

Methylphenyl Derivatives

  • 2-(3-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (CAS: Not listed): The methyl group (electron-donating) reduces receptor affinity compared to chlorine but improves metabolic stability .

Naphthoyl Derivatives

  • JWH-210: 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (C₂₆H₂₇NO): Larger aromatic systems enhance CB1 affinity but reduce selectivity over CB2 .

Analytical Differentiation Techniques

High-Resolution Mass Spectrometry (HRMS)

  • 4-Chlorophenyl isomer: Key fragments include 144.0444 (C₉H₆NO⁺) and 214.1226 (C₁₄H₁₆NO⁺) at 20–40 eV .
  • Methoxyphenyl analogs : Dominant ions at 121.0653 (C₈H₉O⁺) and 188.1434 (C₁₃H₁₈N⁺) .

Gas Chromatography–Fourier Transform Infrared Spectroscopy (GC-FTIR)

  • Chlorophenyl compounds exhibit distinct C-Cl absorption bands (~750 cm⁻¹), whereas methoxyphenyl analogs show C-O-C stretches (~1250 cm⁻¹) .

Preparation Methods

Friedel-Crafts Acylation of N-Pentylindole

The most widely reported method involves Friedel-Crafts acylation at the indole C3 position. N-pentylindole undergoes electrophilic substitution using 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst.

Procedure

  • N-Pentylation of Indole :
    Indole is alkylated with 1-bromopentane under basic conditions (KOH/DMSO, 80°C, 12 h) to yield 1-pentylindole.

  • Acylation :
    1-Pentylindole (1 equiv) reacts with 4-chlorophenylacetyl chloride (1.2 equiv) in anhydrous dichloromethane, catalyzed by aluminum chloride (0.2 equiv) at 0–5°C. The mixture is stirred for 4 h, quenched with ice-water, and extracted.

Optimization Data

ParameterOptimal ValueYield Impact
Catalyst (AlCl₃)0.2 equivMaximizes acylation efficiency
Temperature0–5°CReduces side products (e.g., diacylation)
Reaction Time4 hBalances conversion vs. degradation

Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 4:1).

Alkylation-Acylation Sequential Method

An alternative approach prioritizes acylation before N-alkylation, particularly for substrates sensitive to Lewis acids.

Procedure

  • Indole Acylation :
    Indole reacts with 4-chlorophenylacetic acid via Mitsunobu conditions (DIAD, PPh₃, THF, 24 h).

  • N-Pentylation :
    The 3-acetylindole intermediate undergoes alkylation with 1-bromopentane (NaH, DMF, 70°C, 6 h).

Comparative Analysis

MetricFriedel-CraftsAlkylation-Acylation
Overall Yield68–72%55–60%
Purity (HPLC)>98%92–95%
ScalabilityHighModerate

Drawback: The Mitsunobu step introduces stoichiometric phosphine oxide byproducts, complicating purification.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves regioselectivity.

Protocol

  • N-Pentylindole (1 equiv), 4-chlorophenylacetyl chloride (1.1 equiv), and ZnCl₂ (0.1 equiv) in MeCN.

  • Irradiated at 120°C (300 W, 20 min).

Results

  • Yield: 75%

  • Purity: 99% (GC-MS)

  • Energy savings: 40% compared to conventional heating.

Solid-Phase Synthesis

Immobilized indole derivatives enable iterative purification.

Steps

  • Resin-Bound Indole :
    Indole attached to Wang resin via hydroxymethyl linker.

  • On-Resin Acylation :
    4-Chlorophenylacetyl chloride, DIC/HOBt, DMF, 12 h.

  • Cleavage :
    TFA/DCM (1:9) releases the product.

Advantages

  • Automatable for high-throughput synthesis.

  • Reduces intermediate isolation steps.

Analytical Validation

Characterization Data

TechniqueKey FindingsSource
¹H NMR (CDCl₃)δ 7.65 (d, J=8 Hz, 2H, Ar-Cl), 8.12 (s, 1H, H-2 indole)
HRMS m/z 340.1432 [M+H]⁺ (calc. 340.1438)
HPLC t_R = 12.3 min (C18, 70% MeOH/H₂O)

Impurity Profiling

Common byproducts and mitigation strategies:

  • Diacylated Indole (5–8%):

    • Minimized by controlling acyl chloride stoichiometry (≤1.2 equiv).

  • N-Dealkylation Products (<2%):

    • Avoided by using anhydrous AlCl₃ and strict temperature control.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ComponentCost ContributionReduction Strategy
4-Chlorophenylacetyl chloride45%In-house synthesis from 4-chlorophenylacetic acid
Solvents30%MeCN recycling via distillation
Catalysts15%ZnCl₂ recovery (≥90%)

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-catalyzed acylation in non-aqueous media:

  • Candida antarctica lipase B (CAL-B) immobilized on silica.

  • Conversion: 82% in 8 h (toluene, 50°C).

Flow Chemistry Systems

Continuous flow reactors enhance safety and reproducibility:

  • Residence time: 8 min

  • Productivity: 12 g/h .

Q & A

Q. What established synthetic routes are available for 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. Key steps include:

  • Friedel-Crafts Acylation: Reacting 1-pentylindole with 4-chlorophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Nucleophilic Substitution: Using pre-functionalized indole derivatives with a pentyl chain, followed by coupling with 4-chlorophenyl ethanone precursors.

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Key ConditionsReference
Friedel-Crafts65-75AlCl₃, CH₂Cl₂, 0°C, 12h
Nucleophilic Coupling50-60Pd catalysis, THF, reflux

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å, Cl-C distance at 1.73 Å) .
  • NMR Spectroscopy: ¹H NMR shows distinct signals for the pentyl chain (δ 0.8–1.6 ppm) and indole protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry: High-resolution MS confirms molecular ion [M+H]⁺ at m/z 341.1 .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) can be addressed by:

  • DFT Calculations: Optimizing molecular geometry to predict vibrational modes and compare with experimental IR .
  • Molecular Dynamics Simulations: Modeling solvent effects on NMR chemical shifts to validate experimental δ values .

Case Study: A study on a related indole derivative used DFT to explain a 10 cm⁻¹ deviation in C=O IR stretches due to solvent polarity .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Functional Group Replacement: Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity .
  • Heterocycle Fusion: Adding triazole or pyridine rings improves binding affinity to biological targets (e.g., kinases) .

Q. Table 2: Bioactivity Modifications

ModificationBioactivity ChangeReference
-Cl → -NO₂2× increase in cytotoxicity
Triazole incorporationImproved kinase inhibition

Q. How do experimental design limitations impact reproducibility in synthesis?

Methodological Answer:

  • Sample Degradation: Prolonged reaction times (>24h) may degrade sensitive intermediates. Mitigate by using inert atmospheres and low temperatures .
  • Scalability Issues: Batch variability in Friedel-Crafts reactions requires strict control of Lewis acid stoichiometry (AlCl₃:substrate = 1.2:1) .

Q. What role does the 4-chlorophenyl group play in reactivity?

Methodological Answer: The electron-withdrawing Cl group:

  • Enhances Electrophilicity: Stabilizes the acylium ion during Friedel-Crafts reactions, accelerating indole acylation .
  • Influences Crystal Packing: Chlorine participates in C-H···Cl hydrogen bonds, affecting crystallinity and solubility .

Q. How can X-ray crystallography guide the design of derivatives?

Methodological Answer:

  • Torsion Angle Analysis: The dihedral angle between indole and 4-chlorophenyl planes (e.g., 45° in ) informs steric hindrance in derivative design.
  • Intermolecular Interactions: Halogen bonding with Cl can be exploited to enhance crystal engineering for co-crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.